molecular formula C6H3ClF3NO3S B8184405 2-(Trifluoromethoxy)pyridine-4-sulfonyl chloride

2-(Trifluoromethoxy)pyridine-4-sulfonyl chloride

Cat. No.: B8184405
M. Wt: 261.61 g/mol
InChI Key: PJTADJYCGOFSJP-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)pyridine-4-sulfonyl chloride is a chemical compound known for its unique properties and applications in various fields. It contains a trifluoromethoxy group attached to a pyridine ring, which is further substituted with a sulfonyl chloride group. This combination of functional groups imparts distinct reactivity and stability to the compound, making it valuable in synthetic chemistry and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 2-chloro-5-(trifluoromethyl)pyridine with a sulfonyl chloride reagent under suitable conditions . The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethoxy)pyridine-4-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonates, and sulfonothioates, depending on the nucleophile used .

Mechanism of Action

The mechanism of action of 2-(Trifluoromethoxy)pyridine-4-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of various derivatives. The trifluoromethoxy group enhances the compound’s stability and reactivity, while the sulfonyl chloride group acts as a reactive site for substitution reactions . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoromethoxy)pyridine-4-sulfonyl chloride is unique due to the presence of both the trifluoromethoxy and sulfonyl chloride groups on a pyridine ring. This combination imparts distinct reactivity and stability, making it valuable in various synthetic and industrial applications .

Properties

IUPAC Name

2-(trifluoromethoxy)pyridine-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3NO3S/c7-15(12,13)4-1-2-11-5(3-4)14-6(8,9)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTADJYCGOFSJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1S(=O)(=O)Cl)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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